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Compound of Interest

Compound Name: 3,3,4,4,4-Pentafluorobutan-2-ol

Cat. No.: B1346712

An In-depth Technical Guide on the Physical Properties of 3,3,4,4,4-Pentafluorobutan-2-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of the fluorinated alcohol,
3,3,4,4,4-Pentafluorobutan-2-ol (CAS: 374-40-3). While experimentally determined
guantitative data for properties such as boiling point, density, and refractive index are not
readily available in public domain literature and chemical databases, this document provides a
summary of its known computed and structural properties. Furthermore, it details standardized
experimental protocols that can be employed to determine these physical characteristics. The
methodologies are derived from established practices for volatile and fluorinated organic
compounds. A logical workflow for the characterization of such a compound is also presented.

Core Physical and Chemical Properties

3,3,4,4,4-Pentafluorobutan-2-ol is an organofluorine compound belonging to the class of
partially fluorinated alcohols.[1] These compounds are noted for their unique solvent properties.
[1] While specific experimental values are sparse, the fundamental molecular and computed
properties have been established and are crucial for any theoretical or experimental work.

Table 1: Summary of Known Properties for 3,3,4,4,4-Pentafluorobutan-2-ol
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Property Value Source
IUPAC Name 3,3,4,4,4-pentafluorobutan-2-ol  [2]

CAS Number 374-40-3 [3]
Molecular Formula CaHsFsO [2][3]
Molecular Weight 164.07 g/mol [2][3]

INChl=1S/C4H5F50/c1-
InChl [2]
2(10)3(5,6)4(7,8)9/h2,10H,1H3

BUGIAHXXBFVPGW-
InChliKey [2]
UHFFFAOYSA-N

Canonical SMILES CC(C(C(F)(F)F)(F)F)O 2]

Warning: Causes skin irritation,
GHS Hazard serious eye irritation, and may [2]

cause respiratory irritation.

Note: The National Institute of Standards and Technology (NIST) Chemistry WebBook explicitly
notes a lack of phase change data for this compound.[3]

Experimental Protocols for Physical Property
Determination

The following sections detail the standard methodologies for determining the key physical
properties of a volatile fluorinated alcohol like 3,3,4,4,4-Pentafluorobutan-2-ol.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling
point method for small sample quantities.

Methodology: Distillation Method

o Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom
flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
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Ensure all glass joints are properly sealed.

o Sample Preparation: Place a small volume (e.g., 5-10 mL) of 3,3,4,4,4-Pentafluorobutan-2-
ol and a few boiling chips into the round-bottom flask.

o Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled
to ensure a slow and steady distillation rate of approximately 1-2 drops per second.

o Temperature Reading: Position the thermometer so that the top of the bulb is level with the
bottom of the side-arm leading to the condenser. Record the temperature when it stabilizes
during the collection of the distillate. This stable temperature is the boiling point.

o Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760
mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-
Clapeyron equation.

Determination of Density

Given its volatility, the density of 3,3,4,4,4-Pentafluorobutan-2-ol should be measured using a
method that minimizes evaporative loss, such as the pycnometer method.[4]

Methodology: Pycnometer Method

e Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a precise, known
volume). Measure and record the mass of the empty, dry pycnometer with its stopper.

o Sample Filling: Carefully fill the pycnometer with 3,3,4,4,4-Pentafluorobutan-2-ol, ensuring
no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the
capillary, and carefully wipe the outside dry.

» Mass Measurement: Measure and record the mass of the filled pycnometer.[4]

o Temperature Control: The measurement should be conducted at a constant, known
temperature (e.g., 20°C or 25°C) by placing the pycnometer in a temperature-controlled
water bath for equilibration before weighing.

o Calculation: The density (p) is calculated by dividing the mass of the liquid (mass of filled
pychometer minus mass of empty pycnometer) by the known volume of the pycnometer.[4]
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Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a
characteristic property that can be measured with high precision using a refractometer.

Methodology: Abbe Refractometer

 Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a
known refractive index, such as distilled water.

o Sample Application: Place a few drops of 3,3,4,4,4-Pentafluorobutan-2-ol onto the clean,
dry prism surface of the refractometer and close the prisms.

o Measurement: While looking through the eyepiece, adjust the control to bring the dividing
line between the light and dark fields into sharp focus and exactly on the crosshairs.[5]

o Reading: Read the refractive index value from the instrument's scale.[5]

o Temperature Control: The refractive index is highly temperature-dependent.[5] Perform the
measurement at a standard temperature (typically 20°C) by circulating water from a
constant-temperature bath through the refractometer. Record the temperature at which the
measurement is made.[5]

Determination of Solubility

A tiered approach is recommended to determine the solubility of the compound in various
solvents relevant to research and development, such as aqueous buffers, and organic solvents
like dimethyl sulfoxide (DMSO).

Methodology: Kinetic and Thermodynamic Solubility

e Solvent Selection: Choose a range of solvents. For drug development, this typically includes
phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like DMSO or ethanol.[6][7]

o Stock Solution: Prepare a high-concentration stock solution of 3,3,4,4,4-Pentafluorobutan-
2-ol in a highly soluble organic solvent (e.g., 10 mM in DMSO).
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 Kinetic Solubility: Add small aliquots of the DMSO stock solution to the aqueous buffer to
achieve a range of final concentrations (e.g., 1-200 uM).[6] The mixture is shaken for a set
period (e.g., 2 hours) at a controlled temperature.[6] The presence of precipitate is then
measured, often by nephelometry or by analyzing the concentration of the supernatant via
HPLC-UV or LC/MS/MS after centrifugation.[6]

e Thermodynamic Solubility: Add an excess amount of the solid or liquid compound directly to
the chosen solvent (e.g., PBS). The mixture is then agitated until equilibrium is reached (e.g.,
24-48 hours). After equilibration, the suspension is filtered or centrifuged, and the
concentration of the dissolved compound in the clear supernatant is quantified to determine

the maximum solubility.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic determination of the
physical properties of a novel or uncharacterized volatile fluorinated alcohol.
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Caption: Workflow for Physical Property Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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